Methyl 4-bromo-3-hydroxybenzoate
Overview
Description
Methyl 4-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of target molecules, leading to changes in biological systems .
Biochemical Pathways
It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
Its physical properties such as melting point (121-125°c), boiling point (3180±220 °C), and density (1627±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used as a reactant in the preparation of selective inhibitors , suggesting it may have inhibitory effects on certain biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-hydroxybenzoate. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature . Moreover, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxybenzoate can be synthesized through the bromination of methyl p-hydroxybenzoate. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or dichloromethane . The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination. After the reaction, the product is purified through extraction and recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates are formed.
Oxidation Products: Oxidized derivatives such as quinones or carboxylic acids.
Reduction Products: Reduced forms of the compound, often leading to the removal of the bromine atom.
Scientific Research Applications
Methyl 4-bromo-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with different positioning of the bromine and hydroxyl groups.
Methyl 4-amino-3-hydroxybenzoate: Contains an amino group instead of a bromine atom.
Methyl 4-bromo-2-hydroxybenzoate: The hydroxyl group is positioned differently on the benzene ring.
Uniqueness
Methyl 4-bromo-3-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise reactivity and selectivity are required .
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-80-9 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in this compound is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of this compound organized within the crystal lattice?
A2: In the crystal structure, individual molecules of this compound are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
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